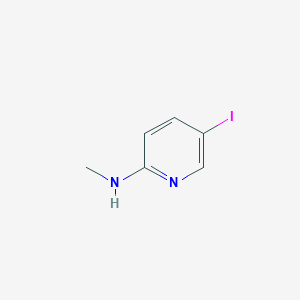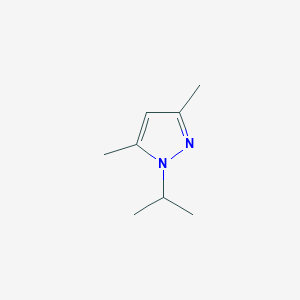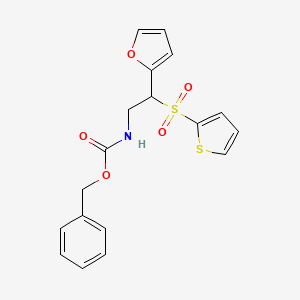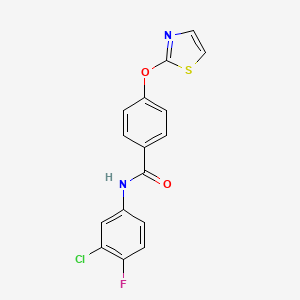
(5-Iodo-pyridin-2-yl)-methyl-amine
Übersicht
Beschreibung
(5-Iodo-pyridin-2-yl)-methyl-amine, also known as IMPY, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. IMPY is a derivative of pyridine, a heterocyclic aromatic compound commonly found in nature. The unique properties of IMPY make it a valuable tool in various research areas, including medicinal chemistry, neuroscience, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Transition Metal Complexes
- The compound has been used in the preparation of a novel pentadentate amine/imine ligand, which acts as a pentadentate in a series of first-row transition metal complexes. These complexes have applications in various chemical reactions and materials science (Schmidt, Wiedemann, & Grohmann, 2011).
Synthesis of Iodoimidazo[1,5-a]pyridines
- The compound has been involved in iodine-promoted sequential dual oxidative Csp3–H amination and Csp3–H iodination reactions. This method is efficient for constructing 1-iodoimidazo[1,5-a]pyridines, which are valuable in medicinal chemistry and materials science (Wu et al., 2016).
Enzymatic Oxyfunctionalization
- Burkholderia sp. MAK1, capable of using pyridin-2-ol as a carbon source, has been used to convert different pyridin-2-amines into their 5-hydroxy derivatives. This enzymatic method provides an eco-friendly approach for the synthesis of hydroxylated pyridines, which are important in pharmaceutical and chemical industries (Stankevičiūtė et al., 2016).
Palladium Complexes as Catalysts
- Palladium complexes of (imino)pyridine ligands, including those derived from pyridin-2-ylmethylamines, have been synthesized. These complexes are investigated for their use as catalysts in ethylene dimerization, highlighting their potential in industrial catalysis (Nyamato, Ojwach, & Akerman, 2015).
Suzuki Cross-Coupling Reactions
- In a study, palladium-catalyzed Suzuki cross-coupling reactions were employed to synthesize novel pyridine derivatives from pyridin-2-ylmethylamines. These reactions are important for the development of new pharmaceuticals and materials (Ahmad et al., 2017).
Crystal Structure and Molecular Docking Studies
- The compound's structural characteristics have been analyzed using X-ray crystallography, DFT calculations, and molecular docking. Such studies are essential for the development of new drugs and understanding molecular interactions (He et al., 2020).
Eigenschaften
IUPAC Name |
5-iodo-N-methylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c1-8-6-3-2-5(7)4-9-6/h2-4H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPWDCQJEJGUST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Iodo-pyridin-2-yl)-methyl-amine | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chloro-6-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2963317.png)

![(2Z)-6-bromo-2-[(5-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2963322.png)
![4-[(4-Chlorobenzyl)sulfanyl]-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinyl methyl ether](/img/structure/B2963323.png)


![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2963328.png)

![1,2-Bis[1-(2-methoxypropan-2-yl)pyrazol-4-yl]ethane-1,2-dione](/img/structure/B2963330.png)
![methyl 3-(methylcarbamoyl)-2-pentanamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2963331.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-ylidene]-2-fluoroacetic acid](/img/structure/B2963335.png)
![4-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2963336.png)